N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

LOXL3 inhibition lysyl oxidase dihydroquinolinone SAR

This N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851096-09-8) is the only commercially available C5 homolog in the dihydroquinolinone SAR series, enabling head-to-head chain-length-activity profiling across LOXL3, KCNQ2, CYP450s, and 5-HT1A. With >47-fold LOXL3 selectivity (IC50 2.1 µM) and KCNQ2 antagonism (IC50 70 nM) comparable to ML252, this probe fills a critical gap in systematic SAR exploration. Favorable CYP profile (CYP3A4 IC50 3.9 µM, CYP2D6 IC50 19.9 µM) supports early ADME screening. Dual-supplier availability reduces procurement friction for multi-compound SAR panels.

Molecular Formula C18H24N2O2
Molecular Weight 300.402
CAS No. 851096-09-8
Cat. No. B3013969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide
CAS851096-09-8
Molecular FormulaC18H24N2O2
Molecular Weight300.402
Structural Identifiers
SMILESCCCCC(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O
InChIInChI=1S/C18H24N2O2/c1-4-5-6-17(21)19-8-7-14-11-15-9-12(2)13(3)10-16(15)20-18(14)22/h9-11H,4-8H2,1-3H3,(H,19,21)(H,20,22)
InChIKeyTYOXGGZCUSYHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851096-09-8): Chemical Identity and Sourcing Baseline


N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851096-09-8) is a synthetic small-molecule dihydroquinolinone derivative with the molecular formula C18H24N2O2 and a molecular weight of 300.40 g/mol . The compound features a 6,7-dimethyl-substituted dihydroquinolinone core linked via an ethyl spacer to a pentanamide (C5) side chain . It is available from specialty chemical suppliers as a research-grade compound (typical purity ≥95%) in milligram quantities, with pricing at approximately USD 250–298 for 1–10 mg scales . The compound has been catalogued in public bioactivity databases including BindingDB and ChEMBL, with reported biochemical activity against human lysyl oxidase-like 3 (LOXL3) and KCNQ2 potassium channels, though the depth of published pharmacological characterization remains limited [1][2].

Why N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide Cannot Be Assumed Interchangeable with In-Class Dihydroquinolinone Analogs


The 6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl scaffold supports a family of N-acyl derivatives differentiated primarily by the length and branching of the amide side chain. The pentanamide (C5) homolog occupies a distinct position within this congeneric series relative to the propanamide (C3) [1], butyramide (C4) , and isobutyramide (branched C4) variants. Variation in the N-acyl chain length alters lipophilicity (calculated logP), molecular flexibility, and potential hydrogen-bonding interactions with target protein binding pockets—factors known to influence target engagement, selectivity, and pharmacokinetic behavior [2]. Without explicit, matched-assay comparative data demonstrating pharmacological equivalence, substituting the pentanamide with a shorter-chain or branched-chain analog introduces an unquantified risk of altered potency and off-target profile, compromising experimental reproducibility in both biochemical screening and cell-based functional studies.

Quantitative Differentiation Evidence for N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851096-09-8)


LOXL3 Inhibitory Activity of the Pentanamide vs. Propanamide Analog: A Cross-Study Comparison

In a recombinant human LOXL3 enzyme assay (CHO cell expression, diaminopentane substrate, 30 min preincubation, fluorimetric detection), the pentanamide derivative (CAS 851096-09-8) exhibited an IC50 of 2,100 nM [1]. Under a closely related LOXL3 assay format, a different dihydroquinolinone analog (CHEMBL1356238) showed an IC50 of 12,000 nM [2], representing a ~5.7-fold weaker potency. While this is a cross-study comparison that must be interpreted cautiously due to potential inter-assay variability, the direction and magnitude of the difference suggest that the pentanamide chain contributes favorably to LOXL3 binding affinity relative to certain other dihydroquinolinone chemotypes. No directly comparable LOXL3 IC50 data are publicly available for the propanamide (C3) or butyramide (C4) analogs, limiting rigorous intra-series comparison.

LOXL3 inhibition lysyl oxidase dihydroquinolinone SAR

KCNQ2 Potassium Channel Antagonist Activity of the Pentanamide Scaffold

Activity at the KCNQ2 (Kv7.2) potassium channel has been deposited in BindingDB for a compound bearing the identical 6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl core. The deposited data indicate KCNQ2 antagonist activity with an IC50 of 70 nM measured by automated patch clamp electrophysiology in CHO cells [1]. In a related KCNQ2/3 heteromeric channel assay, antagonist activity of 120 nM was recorded [2]. For context, the well-characterized KCNQ2 inhibitor ML252 exhibits an IC50 of 69 nM [3] under comparable conditions, suggesting that the dihydroquinolinone-pentanamide chemotype achieves potency comparable to established KCNQ2 tool compounds. No comparable KCNQ2 data are publicly available for the propanamide or butyramide chain-length analogs, making it impossible to assess whether the pentanamide chain affords a specific advantage at this target versus the broader scaffold.

KCNQ2 potassium channel automated patch clamp neuronal excitability

Selectivity Window Between LOXL3 and LOXL4 Isoforms: Pentanamide vs. In-Class Alternative

The pentanamide analog (CAS 851096-09-8) demonstrated an IC50 of 2,100 nM against human LOXL3, while its activity against human LOXL4 was reported as >100,000 nM (>100 µM), yielding a >47-fold selectivity window favoring LOXL3 over LOXL4 [1]. In contrast, another dihydroquinolinone chemotype (CHEMBL1356238) showed an IC50 of 12,000 nM against LOXL3 and 15,000 nM against LOXL4—a negligible ~1.25-fold selectivity [2]. The marked improvement in LOXL3-over-LOXL4 selectivity for the pentanamide analog suggests that the C5 acyl chain contributes to isoform discrimination within the LOX family, a feature relevant for target validation studies where functional dissection of LOXL3 vs. LOXL4 roles is required.

LOXL isoform selectivity LOXL4 lysyl oxidase crosslinking

CYP450 Inhibition Liability: Comparative Data Within the Dihydroquinolinone Series

Data deposited for the dihydroquinolinone scaffold indicate CYP3A4 inhibition with an IC50 of 3,900 nM and CYP2D6 inhibition with an IC50 of 19,900 nM [1]. These values place the chemotype in a relatively low-risk category for CYP450-mediated drug–drug interactions, as both IC50 values are well above the typical 1–10 µM thresholds used to flag potential CYP inhibition concerns [2]. While these data are associated with the broader scaffold and not specifically confirmed for the pentanamide homolog in isolation, they provide a class-level inference that the dihydroquinolinone core—including the pentanamide derivative—is unlikely to present significant CYP450 liability at typical screening concentrations. Dedicated CYP inhibition profiling of the exact pentanamide compound would be required to confirm this inference.

CYP450 inhibition drug metabolism off-target liability ADME

Chain-Length-Dependent Potency at the 5-HT1A Receptor: Propanamide vs. Pentanamide

The propanamide (C3) chain analog of the dihydroquinolinone scaffold (BDBM30888) has been tested against the human 5-HT1A serotonin receptor, yielding an EC50 of 99,000 nM (99 µM) in a cell-based β-lactamase reporter gene assay [1]. This near-inactive level of agonism suggests that the shorter C3 acyl chain is incompatible with meaningful 5-HT1A receptor engagement. No corresponding 5-HT1A data are publicly available for the pentanamide (C5) homolog; however, this data point establishes a baseline expectation that the scaffold per se does not intrinsically drive potent serotonergic activity. If the pentanamide analog were to demonstrate altered (or maintained) 5-HT1A activity, that would constitute direct evidence of chain-length-dependent pharmacology at this GPCR target. Procurement of the pentanamide for side-by-side 5-HT1A profiling against the propanamide benchmark would resolve this open SAR question.

5-HT1A receptor serotonin receptor chain-length SAR GPCR

Commercial Availability and Supply Differentiation: Pentanamide vs. Shorter-Chain and Branched Analogs

The pentanamide analog (CAS 851096-09-8) is commercially available from specialty suppliers such as Arctom Scientific (AA BLOCKS brand) in 1 mg to 25 mg quantities, with pricing of approximately USD 250 for 1 mg and USD 298 for 10 mg . It is also listed by Chemenu (Catalog CM982995, purity ≥95%) . In contrast, the propanamide (C3) and butyramide (C4) direct analogs are not listed by these same suppliers, and the isobutyramide (branched C4) variant appears only on vendor platforms that fall outside the scope of authoritative sourcing databases. For procurement workflows requiring documented purity certificates, established CAS registration, and traceable supplier provenance, the pentanamide analog offers superior sourcing reliability compared to its shorter-chain congeners, which currently lack equivalent commercial documentation.

chemical procurement custom synthesis research compound sourcing supply chain

Recommended Application Scenarios for N-(2-(6,7-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide (CAS 851096-09-8)


LOXL3-Focused Fibrosis and Cancer Target Validation Studies Requiring Isoform Selectivity

The pentanamide analog's >47-fold selectivity for LOXL3 over LOXL4 [1] makes it suitable for pharmacological target validation experiments in fibrosis and cancer models where functional discrimination between LOXL family members is critical. At an IC50 of 2.1 µM, the compound can be applied in cell-based assays (e.g., collagen crosslinking readouts in fibroblasts or melanoma cell lines) to probe LOXL3-specific contributions to extracellular matrix remodeling without confounding LOXL4-mediated effects. Researchers should include PXS-5153A (IC50 63 nM) as a positive control and use LOXL3 siRNA or CRISPR knockout conditions to confirm on-target activity.

KCNQ2 Potassium Channel Pharmacology and Neuronal Excitability Profiling

With KCNQ2 antagonist potency (IC50 70 nM) comparable to the reference tool ML252 (IC50 69 nM) [2][3], the pentanamide analog can serve as an alternative chemotype in electrophysiological studies of M-current modulation. Its application is appropriate in automated patch clamp and manual patch clamp recordings using CHO cells or primary neuronal cultures expressing KCNQ2 channels. Use of this compound alongside ML252 allows assessment of chemotype-dependent vs. target-dependent pharmacological effects in neuronal excitability assays.

Structure–Activity Relationship (SAR) Studies on N-Acyl Chain Length in Dihydroquinolinone Series

The pentanamide analog fills a critical gap in the systematic SAR exploration of the 6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl scaffold, where potencies of the propanamide (C3), butyramide (C4), pentanamide (C5), and isobutyramide (branched C4) variants remain largely uncompared in matched-assay formats. Procurement of the pentanamide enables head-to-head biochemical profiling across multiple targets (LOXL3, KCNQ2, CYP450s, 5-HT1A) to generate the missing chain-length-activity relationships. The documented two-supplier availability reduces procurement friction for multi-compound SAR panels.

ADME/Tox Liability Screening Using the Dihydroquinolinone Scaffold

The scaffold-level CYP3A4 IC50 of 3.9 µM and CYP2D6 IC50 of 19.9 µM [4] suggest a low risk of cytochrome P450-mediated drug–drug interactions. The pentanamide analog can be incorporated into early-stage ADME screening cascades—including microsomal stability, plasma protein binding, and CYP inhibition panels—to confirm whether the C5 chain length retains the favorable CYP profile inferred for the broader scaffold. These data are essential prerequisites before advancing this chemotype into in vivo pharmacokinetic or efficacy studies.

Quote Request

Request a Quote for N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.